ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 851946-94-6
VCID: VC4769441
InChI: InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)16-12-8-7-9-14(16)2)18(17)22(28)26(25-19)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,24,27)
SMILES: CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C)C4=CC=CC=C4
Molecular Formula: C23H19N3O4S
Molecular Weight: 433.48

ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

CAS No.: 851946-94-6

Cat. No.: VC4769441

Molecular Formula: C23H19N3O4S

Molecular Weight: 433.48

* For research use only. Not for human or veterinary use.

ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate - 851946-94-6

Specification

CAS No. 851946-94-6
Molecular Formula C23H19N3O4S
Molecular Weight 433.48
IUPAC Name ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Standard InChI InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)16-12-8-7-9-14(16)2)18(17)22(28)26(25-19)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,24,27)
Standard InChI Key CRTVPEQEZBPVPM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C)C4=CC=CC=C4

Introduction

Ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the class of thieno[3,4-d]pyridazine derivatives. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves several chemical reactions:

  • Formation of Thieno[3,4-d]pyridazine Core: The initial step often includes the reaction of appropriate thiophene and pyridazine derivatives.

  • Amidation: The introduction of the 2-methylbenzamide moiety is achieved through amidation reactions using suitable coupling agents.

  • Esterification: The final step involves esterification to introduce the ethyl carboxylate functionality.

These reactions are generally monitored using techniques such as thin-layer chromatography (TLC) and characterized through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activity and Applications

Ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has shown promising biological activities:

Mechanism of Action

The compound is believed to interact with specific molecular targets within biological systems. It may exhibit:

  • Inhibition of Kinases: Potentially inhibiting kinases involved in cancer cell proliferation.

  • Anti-inflammatory Properties: Modulating inflammatory pathways which could lead to therapeutic effects in various conditions.

Characterization Techniques

To confirm the identity and purity of ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, several analytical techniques are employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Determines the structure and purity
Mass Spectrometry (MS)Confirms molecular weight
Infrared Spectroscopy (IR)Identifies functional groups
Ultraviolet-visible Spectroscopy (UV-VIS)Assesses electronic transitions

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